1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound featuring a 1,4-diazaspiro[4.5]decene core substituted with a 4-fluorobenzoyl group at position 1 and a 4-fluorophenyl group at position 2. The sulfur atom at position 2 (as a thione group) and the spirocyclic architecture contribute to its unique electronic and steric properties. This compound shares structural motifs with bioactive molecules, particularly those targeting neurological or antimicrobial pathways, though its specific pharmacological profile remains understudied .
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2OS/c22-16-8-4-14(5-9-16)18-20(27)25(21(24-18)12-2-1-3-13-21)19(26)15-6-10-17(23)11-7-15/h4-11H,1-3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHKVSJDFJPGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H16F2N2S
- Molecular Weight : 348.41 g/mol
Antipsychotic Properties
Recent studies have indicated that compounds similar to this compound exhibit promising antipsychotic activity. For instance, related structures have been shown to affect dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders.
A study highlighted that certain triazaspiro compounds demonstrated antipsychotic profiles in behavioral pharmacological tests. These findings suggest that modifications to the phenyl moiety can significantly influence the efficacy and side effect profile of such compounds .
The proposed mechanism involves modulation of neurotransmitter systems, particularly dopamine and serotonin receptors. The presence of fluorine atoms in the structure may enhance binding affinity and selectivity for these receptors, potentially leading to reduced side effects compared to traditional antipsychotics like haloperidol.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key observations include:
- Fluorine Substitution : The incorporation of fluorine atoms at specific positions on the aromatic rings has been correlated with increased potency and selectivity for target receptors.
- Spirocyclic Framework : The unique spiro structure contributes to conformational rigidity, which may enhance receptor binding stability.
Case Studies
Several studies have investigated the biological activity of related diazaspiro compounds:
- Study on Antipsychotic Effects : A comparative analysis of various spiro compounds showed that modifications at the nitrogen sites influence both efficacy and side effects in animal models. For example, certain derivatives exhibited significant separation between doses required for therapeutic effects versus those causing extrapyramidal symptoms (EPS) .
- Behavioral Tests : In behavioral tests using rat models, compounds with similar structures demonstrated effective suppression of self-stimulation behaviors indicative of antipsychotic potential without significant catalepsy at therapeutic doses .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogues
Key Observations:
Fluorine vs. Fluorine’s electronegativity stabilizes aromatic rings, influencing binding interactions in biological targets .
Spirocyclic Core Modifications :
- The 2,7-diazaspiro[4.5]decan-10-one derivative (Table 1) demonstrates that altering the core heteroatom positions (e.g., nitrogen at position 7 vs. 4) can confer dopamine transporter (DAT) inhibition, suggesting structural flexibility for diverse bioactivity .
Structure-Activity Relationship (SAR) Trends
Table 2: Substituent Effects on Bioactivity (Hypothetical Projection Based on Analogues)
SAR Notes:
- Electron-Withdrawing Groups : Fluorine or bromine at position 3 may enhance target binding through hydrophobic or halogen-bonding interactions, as seen in chalcone derivatives .
- Planarity vs. Puckering : The spirocyclic core’s planarity (evident in isostructural compounds) likely reduces steric hindrance, favoring interactions with flat binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
